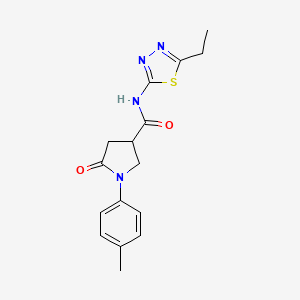![molecular formula C17H14N2O4 B5572300 6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the reaction of specific precursors under controlled conditions. For instance, Abdel-Sattar S. Hamad and A. Hashem (2000) described a facile method for synthesizing 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones by reacting acid chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides in a high-yield one-pot reaction (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including 6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone, can be elucidated using various spectroscopic techniques. For instance, B. Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, providing insights into the arrangement of atoms and the intermolecular interactions within the crystal lattice (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Pyridazinone derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. For example, Ann Rowley Kelly et al. (2008) explored the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, leading to substituted furans and pyrroles, demonstrating the reactive nature of furyl-containing compounds (Kelly et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated various methods for synthesizing compounds related to 6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone, exploring their potential in chemical synthesis and applications. For instance, Abdel-Sattar S. Hamad and A. Hashem described a facile method for synthesizing 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones, showcasing a high-yield, one-pot reaction process. These compounds were characterized using elemental analysis, spectral data, and chemical evidence, indicating their potential for further chemical and pharmacological exploration (Hamad & Hashem, 2000).
Antimicrobial Evaluation
Farag M. A. Altalbawy conducted a study on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives, including structures related to 6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone. This research highlights the antimicrobial potential of these compounds, providing a basis for the development of new antimicrobial agents (Altalbawy, 2013).
Anti-inflammatory and Analgesic Properties
A study by D. Sharma and R. Bansal synthesized new derivatives of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to evaluate their in vivo anti-inflammatory and analgesic activities. The research identified compounds with potential for COX-2 selectivity, indicating the value of these derivatives in developing new therapeutic agents with reduced side effects (Sharma & Bansal, 2016).
Photo-induced Rearrangements
Pei-Han Wang and colleagues explored the photo-induced rearrangement of 2'-arylisoflavones for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones, demonstrating an environmentally friendly and cost-efficient method without requiring transition metal catalysts. This approach could have implications for the synthesis of complex organic molecules and pharmaceuticals (Wang et al., 2019).
Synthetic Approaches to Heterocycles
Ann Rowley Kelly, Michael H. Kerrigan, and P. Walsh developed new methods for synthesizing substituted furans and pyrroles, starting from 3-furfural and other furan derivatives. Their work introduces innovative approaches to creating these important synthons, which are foundational in chemical synthesis, natural products, pharmaceuticals, and materials (Kelly, Kerrigan, & Walsh, 2008).
Propiedades
IUPAC Name |
6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-13-5-2-4-12(10-13)15(20)11-19-17(21)8-7-14(18-19)16-6-3-9-23-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVVTWFEGUMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)
![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)